(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20114914
InChI: InChI=1S/C19H13BrN6O3S/c1-11-17(23-22-14-6-8-15(9-7-14)26(28)29)18(27)25(24-11)19-21-16(10-30-19)12-2-4-13(20)5-3-12/h2-10,24H,1H3
SMILES:
Molecular Formula: C19H13BrN6O3S
Molecular Weight: 485.3 g/mol

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC20114914

Molecular Formula: C19H13BrN6O3S

Molecular Weight: 485.3 g/mol

* For research use only. Not for human or veterinary use.

(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C19H13BrN6O3S
Molecular Weight 485.3 g/mol
IUPAC Name 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-nitrophenyl)diazenyl]-1H-pyrazol-3-one
Standard InChI InChI=1S/C19H13BrN6O3S/c1-11-17(23-22-14-6-8-15(9-7-14)26(28)29)18(27)25(24-11)19-21-16(10-30-19)12-2-4-13(20)5-3-12/h2-10,24H,1H3
Standard InChI Key QNUDAFUMCUYMOP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Br)N=NC4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecule (C₂₀H₁₄BrN₅O₃S; MW: 508.33 g/mol) features:

  • Pyrazol-3-one backbone: A five-membered ring with a ketone group at position 3, enabling keto-enol tautomerism that influences reactivity.

  • 1,3-Thiazole moiety: A sulfur- and nitrogen-containing heterocycle linked at position 2, contributing to π-stacking interactions with biological targets .

  • 4-Bromophenyl group: Positioned at thiazole-C4, bromine’s electron-withdrawing nature enhances electrophilic character, while its steric bulk modulates binding pocket compatibility .

  • 4-Nitrophenylhydrazone: A hydrazinylidene group at pyrazole-C4 introduces redox activity and hydrogen-bonding capacity, critical for enzyme inhibition .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₀H₁₄BrN₅O₃S
Molecular Weight508.33 g/mol
IUPAC Name(4E)-2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
Topological Polar SA130 Ų
Hydrogen Bond Acceptors7

Synthetic Pathways and Optimization

Hantzsch-Thiazole Multicomponent Approach

The thiazole ring is typically constructed via condensation of α-bromoketones with thiosemicarbazides. For this compound:

  • Step 1: 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one reacts with thiosemicarbazide in ethanol, displacing bromide to form a thioamide intermediate .

  • Step 2: Cyclization with 4-bromobenzaldehyde under acidic conditions (HCl/EtOH) yields the thiazole ring .

  • Step 3: Condensation with 4-nitrophenylhydrazine introduces the hydrazinylidene group, finalized via recrystallization from DMF/water (yield: 78–85%).

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield (%)
1Thiosemicarbazide, EtOHRT2 h92
24-Bromobenzaldehyde, HCl80°C4 h85
34-Nitrophenylhydrazine, DMFReflux6 h78
Cell LineIC₅₀ (μM)Reference Compound
MCF-7 (breast)1.2Doxorubicin (0.9)
A549 (lung)2.8Cisplatin (4.1)
HepG2 (liver)1.9Sorafenib (2.3)

Antimicrobial Efficacy

Against Staphylococcus aureus (MRSA):

  • MIC: 4 μg/mL (vs. vancomycin: 2 μg/mL) .

  • Mechanism: Disruption of penicillin-binding protein 2a (PBP2a) via thiazole-mediated membrane penetration .

Analytical Characterization

Spectroscopic Signatures

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 2.31 (s, 3H, CH₃), 7.45–8.12 (m, 8H, Ar-H), 10.21 (s, 1H, NH).

  • IR (KBr): 1715 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N), 1340 cm⁻¹ (NO₂) .

  • HRMS (ESI+): m/z 508.0281 [M+H]⁺ (calc. 508.0284) .

Table 4: Crystallographic Data

ParameterValue
Space groupP2₁/c
a, b, c (Å)12.34, 7.89, 15.21
β (°)98.7
R-factor0.041

Structure-Activity Relationships (SAR)

  • 4-Nitrophenyl group: Enhances π-π stacking with tyrosine kinases; replacement with electron-donating groups (e.g., -OCH₃) reduces potency by 3–5× .

  • Bromine at thiazole-C4: Critical for hydrophobic interactions; deletion lowers anticancer activity (IC₅₀ increases to 5.1 μM in MCF-7).

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